N-Boc D-Melphalan N-Boc D-Melphalan
Brand Name: Vulcanchem
CAS No.:
VCID: VC0204324
InChI:
SMILES:
Molecular Formula: C₁₈H₂₆Cl₂N₂O₄
Molecular Weight: 405.32

N-Boc D-Melphalan

CAS No.:

Cat. No.: VC0204324

Molecular Formula: C₁₈H₂₆Cl₂N₂O₄

Molecular Weight: 405.32

* For research use only. Not for human or veterinary use.

N-Boc D-Melphalan -

Specification

Molecular Formula C₁₈H₂₆Cl₂N₂O₄
Molecular Weight 405.32

Introduction

Stereochemistry of Melphalan

L-Melphalan vs. D-Melphalan

Conventional melphalan used in clinical practice is the L-isomer, which is denoted by the (2S) configuration in its IUPAC name. The pharmaceutical development of melphalan has largely focused on this L-isomer due to its biological activity and synthetic accessibility.

D-Melphalan represents the enantiomeric counterpart of the clinically used L-melphalan. While the L-isomer has the (S) configuration at the α-carbon of the amino acid portion, D-melphalan would possess the (R) configuration. This stereochemical difference significantly impacts the biological properties of the compound, as biological systems typically respond differently to enantiomers due to the stereospecific nature of enzyme-substrate and receptor-ligand interactions.

Significance of Stereochemistry in Pharmacological Activity

The stereochemistry of nitrogen mustard derivatives like melphalan plays a crucial role in their biological activity. The amino acid portion of melphalan allows the molecule to be transported into cells via amino acid transport systems, particularly those shared by leucine . The specific three-dimensional arrangement of atoms influences how the molecule interacts with biological targets, potentially affecting properties such as:

  • Cellular uptake mechanisms

  • Binding affinity to target biomolecules

  • Pharmacokinetic properties

  • Toxicity profiles and side effects

N-Boc Protection in Melphalan Chemistry

Fundamentals of Boc Protection

N-Boc (tert-butyloxycarbonyl) protection represents a common strategy in synthetic organic chemistry for temporarily blocking the reactivity of amino groups. The Boc group is attached to the nitrogen atom of an amino group, thereby preventing it from participating in undesired reactions during multi-step synthetic procedures.

In the context of melphalan chemistry, N-Boc protection involves the reaction of melphalan with di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine (TEA) in methanol at room temperature . This reaction selectively protects the α-amino group of the melphalan molecule.

N-Boc Protection of Melphalan in Synthetic Procedures

The Boc-protection of melphalan has been documented in several synthetic pathways. For instance, in the synthesis of bivalent melphalan derivatives, L-melphalan undergoes Boc-protection as an initial step . This protection strategy enables subsequent reactions to be performed on other functional groups without interference from the amino group.

The general procedure for synthesizing Boc-protected melphalan involves the reaction:
Melphalan + Boc₂O + TEA → N-Boc-melphalan

Properties and Synthesis of N-Boc D-Melphalan

Chemical Structure and Properties

N-Boc D-Melphalan would feature the following key structural elements:

  • The D-configuration at the α-carbon of the phenylalanine moiety

  • A Boc-protected α-amino group

  • A carboxylic acid function

  • A para-substituted phenyl ring bearing the bis(2-chloroethyl)amino alkylating group

The Boc group introduces a tert-butyloxycarbonyl moiety to the molecule, which increases its lipophilicity and molecular weight compared to unprotected D-melphalan. This modification also changes the hydrogen-bonding profile of the molecule by converting the primary amine to a carbamate.

Synthetic Approaches

The synthesis of N-Boc D-Melphalan would likely follow established protocols for Boc-protection of amino acids, with special consideration for the handling of the nitrogen mustard moiety. Based on similar compounds described in the literature, a potential synthetic route might involve:

  • Starting with D-melphalan

  • Protection of the α-amino group with Boc₂O in the presence of a base such as triethylamine

  • Purification of the resulting N-Boc D-melphalan

The reaction conditions would need to be carefully controlled to avoid side reactions with the bis(2-chloroethyl)amino group, which is chemically reactive.

Pharmacological Activity of N-Boc Protected Melphalan

Impact of Boc Protection on Biological Activity

CompoundProtection StatusRelative CytotoxicityNotes
L-MelphalanUnprotectedHighClinically used alkylating agent
N-Boc-L-MelphalanBoc-protectedInactiveProtection of amino group eliminated activity
L-Melphalan-maleimide esterModified carboxylIncreasedEsterification with N-(2-hydroxyethyl)maleimide enhanced cytotoxicity
Bivalent L-Melphalan derivativesBoc-protectedReducedT/Ccorr values of about 50% at 10 μM
Bivalent L-Melphalan derivativesDeprotected (free amino)Highly increasedCytocidal effects at 5 and 10 μM

This comparative analysis highlights the critical importance of the free amino group for the cytotoxic activity of melphalan derivatives. By extension, N-Boc D-Melphalan would likely exhibit similar inactivity due to the Boc protection, regardless of its D-configuration.

Applications of N-Boc D-Melphalan in Chemical Synthesis

Role as a Synthetic Intermediate

Despite its likely lack of direct biological activity, N-Boc D-Melphalan would serve as a valuable synthetic intermediate in the preparation of more complex D-melphalan derivatives. The Boc protection strategy allows for selective modification of the carboxylic acid group without interference from the amino group.

Examples of potential applications include:

  • Synthesis of D-melphalan conjugates with tumor-targeting moieties

  • Preparation of D-melphalan prodrugs with improved pharmacokinetic properties

  • Development of D-melphalan-based hybrid molecules with dual mechanisms of action

Synthesis of Conjugates and Hybrid Molecules

The carboxylic acid group of N-Boc D-Melphalan can be activated and coupled with various nucleophiles to form conjugates. For instance, the Steglich esterification procedure, which has been applied to Boc-protected L-melphalan, could be similarly employed with the D-isomer :

General procedure for Steglich esterification:

  • Activation of the carboxylic acid with DCC (N,N'-dicyclohexylcarbodiimide)

  • Coupling with the desired alcohol in the presence of DMAP (4-dimethylaminopyridine)

  • Purification of the resulting ester

Following the synthesis of the desired conjugate, the Boc group can be removed under acidic conditions (typically trifluoroacetic acid in dichloromethane) to restore the free amino group and potentially the biological activity .

Comparative Analysis with Other Melphalan Derivatives

Structural Variations in Melphalan Chemistry

Researchers have explored numerous structural modifications to the melphalan scaffold in efforts to improve its therapeutic properties. These modifications include:

  • Conjugation with tumor-targeting moieties

  • Incorporation into bivalent compounds

  • Modification of the amino acid portion

  • Alterations to the nitrogen mustard group

For example, researchers have synthesized bivalent melphalan derivatives by connecting two melphalan molecules via diaminoalkyl spacers of varying lengths . These compounds showed interesting structure-activity relationships, with the biological activity being highly dependent on the protection status of the amino groups.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator